Ethyl 2,3-butadienoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2,3-butadienoate involves several chemical methods, including the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu et al., 2003). Additionally, ethyl 2-butenoate can be prepared from 2-butenoate acid, ethanol, sulfuric acid, benzene, and tetramethyl ammonium chloride under specific conditions, achieving a yield of up to 84% (Chen, 2007).
Molecular Structure Analysis
The molecular structure of ethyl 2,3-butadienoate features a conjugated diene system, which is fundamental for its reactivity in various chemical reactions. The structure enables the compound to act as both a diene and a dienophile in Diels-Alder reactions, demonstrating its versatility (Lee et al., 1992).
Chemical Reactions and Properties
Ethyl 2,3-butadienoate undergoes [4 + 2] and [3 + 2] cycloadditions catalyzed by DABCO and Bu3P, respectively, illustrating its reactivity towards forming dihydropyran-fused and cyclopenten-fused chromen-2-ones with high regio- and stereo-selectivities (Wang et al., 2012). Such reactions highlight the compound's chemical properties, including its ability to engage in tandem reorganization of [2+2] cycloadducts when reacted with specific reagents (Kapur et al., 2015).
Scientific Research Applications
Synthesis of Dihydropyrans
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 2,3-butadienoate is used in the synthesis of dihydropyrans by reacting with acyclic enones .
- Results or Outcomes: The reaction results in the formation of dihydropyrans .
Synthesis of Spiranic Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 2,3-butadienoate can be used to synthesize spiranic heterocycles by reacting with heterocyclic bis-arylidene ketones via phosphine-catalyzed [3+2] annulations .
- Results or Outcomes: The reaction results in the formation of spiranic heterocycles .
[3 + 2] Cycloaddition of Allenes with Electrophiles
Safety And Hazards
Ethyl 2,3-butadienoate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUOACRAMLJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398955 | |
Record name | Ethyl 2,3-butadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-butadienoate | |
CAS RN |
14369-81-4 | |
Record name | Ethyl 2,3-butadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-Butadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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